
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
Overview
Description
“tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate” is a compound that involves the tert-butyl carbamate or Boc group. The Boc group is a commonly used protective group for amines in organic synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The Boc group in the compound provides stability towards most nucleophiles and bases . The Boc group is introduced to protect the amino function during the synthesis process .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It is also resistant to racemization during peptide synthesis .Scientific Research Applications
Synthesis of Protected Amino Acids and Peptides
Tert-butyl fluorocarbonate (Boc-F) is efficiently used for the synthesis of tert-butyl esters of N-protected amino acids. This process is conducted at room temperature and under mild conditions, showcasing the compound's utility in synthesizing protected amino acids crucial for peptide synthesis and modification (Loffet et al., 1989).
Green Chemistry Approaches
A green approach toward the protection of secondary amine in pyrazole nucleus using Di-tert-butyl dicarbonate (Boc) as a protecting agent demonstrates the compound's significance in eco-friendly synthetic chemistry. This method provided good yield and fewer side products, marking a step towards sustainable chemistry practices (2020).
Advanced NMR Techniques
The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline introduces a perfluoro-tert-butyl group into amino acids, enabling their sensitive detection by 19F NMR. This demonstrates the utility of tert-butyl (S)-4-Bromo-2-(Boc-amino)butyrate derivatives in creating probes for NMR-based applications, aiding in the structural analysis of peptides and proteins (Tressler & Zondlo, 2014).
Catalysis and Chemoselectivity
Indium(III) halides act as highly efficient catalysts for N-tert-butoxycarbonylation of amines with (Boc)2O at room temperature under solvent-free conditions. This illustrates the compound's role in catalysis, offering a pathway to synthesize N-tert-butyl-carbamates of various amines with high yield and selectivity, without competitive side reactions (Chankeshwara & Chakraborti, 2006).
Mechanism of Action
Target of Action
It is known that this compound is a boc-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The compound interacts with its targets through the formation and cleavage of Boc-protected amines . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . When the Boc group is no longer needed, it can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It serves as a building block in the formation of larger peptide chains . The Boc group provides protection for the amino group during synthesis, preventing unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, revealing the original amino group .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s structure, the presence of the Boc group, and the conditions under which the compound is used .
Result of Action
The primary result of the action of “tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate” is the formation of peptide chains . These chains can be used in the synthesis of larger proteins or peptides . The Boc group allows for selective reactions to occur, improving the efficiency and specificity of peptide synthesis .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Additionally, the compound’s reactivity can be influenced by the presence of other substances, such as bases or nucleophiles .
Safety and Hazards
Future Directions
The use of ionic liquids for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a catalytic effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a promising direction for future research and applications.
properties
IUPAC Name |
tert-butyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135335 | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163210-89-7 | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



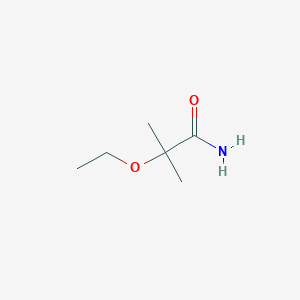
![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)

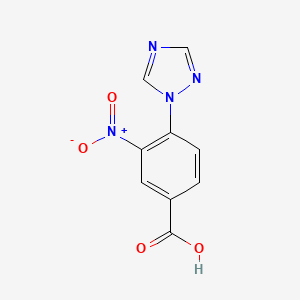

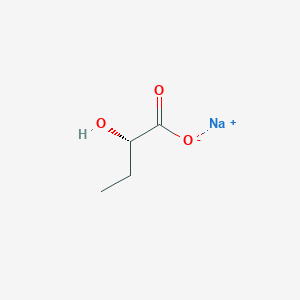
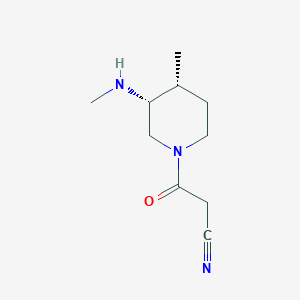
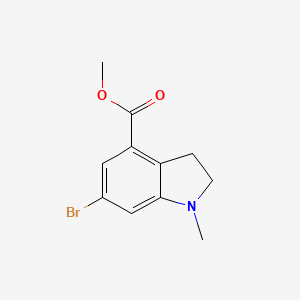

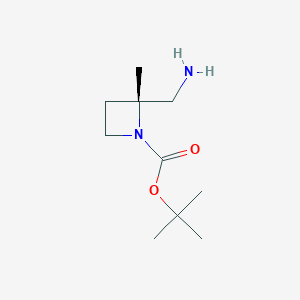
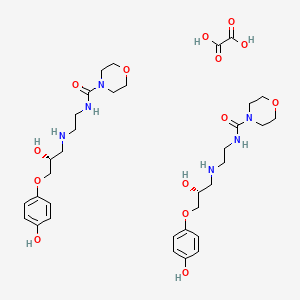
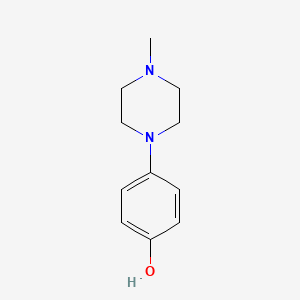

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)